9-(3-Bromo-4-iodophenyl)-9H-carbazole
Description
The exact mass of the compound 9-(3-Bromo-4-iodophenyl)-9H-carbazole is 446.91196 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9-(3-Bromo-4-iodophenyl)-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3-Bromo-4-iodophenyl)-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
9-(3-bromo-4-iodophenyl)carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrIN/c19-15-11-12(9-10-16(15)20)21-17-7-3-1-5-13(17)14-6-2-4-8-18(14)21/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBPGBSMBCWDBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=C(C=C4)I)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Triplet Energy Levels of 9-(3-Bromo-4-iodophenyl)-9H-carbazole for TADF Applications
Abstract
Thermally Activated Delayed Fluorescence (TADF) has emerged as a cornerstone technology for third-generation organic light-emitting diodes (OLEDs), enabling efficiencies comparable to traditional phosphorescent materials without the reliance on expensive and rare heavy metals. The design of efficient TADF emitters hinges on the precise control of molecular photophysics, particularly the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This guide provides a comprehensive technical overview of 9-(3-Bromo-4-iodophenyl)-9H-carbazole, a promising candidate for TADF applications. We delve into its molecular design, synthesis, and the critical role of its triplet energy levels. This document is intended for researchers, scientists, and professionals in drug development and materials science who are actively engaged in the field of organic electronics.
Introduction: The Promise of TADF and the Role of Carbazole Derivatives
The efficiency of traditional fluorescent OLEDs is fundamentally limited to an internal quantum efficiency (IQE) of 25%, as only the singlet excitons can be harvested for light emission. Phosphorescent OLEDs (PHOLEDs) overcome this limitation by utilizing both singlet and triplet excitons, achieving near-unity IQE. However, PHOLEDs typically rely on noble metal complexes, such as those containing iridium or platinum, which are costly and raise environmental concerns.
Thermally Activated Delayed Fluorescence (TADF) offers a metal-free alternative to achieve high efficiency.[1] In TADF molecules, a small ΔEST allows for the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons through a process called reverse intersystem crossing (rISC). This process, fueled by thermal energy at room temperature, enables the harvesting of triplet excitons, leading to a theoretical IQE of 100%.[1]
Carbazole-based molecules have become a prominent class of materials in TADF research due to their excellent hole-transporting properties, high thermal stability, and versatile functionalization, which allows for the fine-tuning of their photophysical characteristics.[2][3] The strategic incorporation of electron-donating and electron-accepting moieties within the carbazole framework can effectively separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a small ΔEST.
Molecular Design and Synthesis of 9-(3-Bromo-4-iodophenyl)-9H-carbazole
The molecular design of 9-(3-Bromo-4-iodophenyl)-9H-carbazole is predicated on the "heavy atom effect" to enhance spin-orbit coupling (SOC). The presence of both bromine and iodine atoms is expected to significantly increase the rates of both intersystem crossing (ISC, S₁ → T₁) and, crucially for TADF, reverse intersystem crossing (rISC, T₁ → S₁).[4][5] This enhancement in rISC can lead to more efficient harvesting of triplet excitons and a shorter delayed fluorescence lifetime, which is beneficial for device stability.
Proposed Synthetic Pathway
Step 1: Synthesis of 3-Bromo-9H-carbazole
A common method for the synthesis of 3-Bromo-9H-carbazole involves the electrophilic aromatic substitution of carbazole using N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF).[6]
Step 2: Buchwald-Hartwig Amination
The final step would involve the coupling of 3-Bromo-9H-carbazole with 1-bromo-4-iodobenzene in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.
Caption: Proposed synthetic pathway for 9-(3-Bromo-4-iodophenyl)-9H-carbazole.
Detailed Experimental Protocol (Hypothetical)
-
Synthesis of 3-Bromo-9H-carbazole: To a solution of 9H-carbazole in DMF, slowly add one equivalent of NBS at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours. Pour the reaction mixture into water to precipitate the product. Filter and recrystallize from ethanol to obtain pure 3-Bromo-9H-carbazole.[6]
-
Synthesis of 9-(3-Bromo-4-iodophenyl)-9H-carbazole: In a dry Schlenk flask, combine 3-Bromo-9H-carbazole, 1-bromo-4-iodobenzene, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu) in an anhydrous solvent (e.g., toluene). Degas the mixture and heat under an inert atmosphere until the starting materials are consumed (monitor by TLC). After cooling, quench the reaction, extract the product with an organic solvent, and purify by column chromatography.[7]
Photophysical Properties and the Crucial Role of Triplet Energy Levels
The photophysical properties of 9-(3-Bromo-4-iodophenyl)-9H-carbazole are central to its potential as a TADF emitter. The key parameters include the energies of the lowest singlet (S₁) and triplet (T₁) states and the energy gap between them (ΔEST).
Expected Photophysical Characteristics
| Property | Expected Value/Characteristic | Rationale |
| Absorption (λ_abs) | ~330-350 nm | Typical π-π* transitions of the carbazole core.[8] |
| Emission (λ_em) | Blue to Green region | Dependent on the degree of intramolecular charge transfer (ICT). |
| Singlet Energy (S₁) | ~2.8 - 3.2 eV | Estimated from the onset of the fluorescence spectrum. |
| Triplet Energy (T₁) | ~2.6 - 3.0 eV | Expected to be close to S₁ for efficient TADF. |
| ΔEST (S₁ - T₁) | < 0.2 eV | A small energy gap is essential for efficient rISC. |
| rISC rate (k_rISC) | High | Enhanced by the heavy atom effect of Br and I.[4][5] |
Determination of Triplet Energy Levels
Accurate determination of the triplet energy levels is paramount for evaluating a molecule's TADF potential.
3.2.1. Experimental Method: Low-Temperature Phosphorescence Spectroscopy
This is the most direct method to determine the T₁ energy.
Caption: Experimental workflow for determining T₁ energy via phosphorescence.
Protocol:
-
Dissolve the compound in a suitable solvent that forms a rigid glass at low temperatures (e.g., 2-methyltetrahydrofuran).
-
Place the sample in a cryostat and cool to 77 K (liquid nitrogen temperature).
-
Excite the sample with a UV-Vis light source.
-
Record the emission spectrum using a spectrometer with a time-gated detector to isolate the long-lived phosphorescence from the short-lived fluorescence.
-
The energy of the highest-energy peak (0-0 transition) in the phosphorescence spectrum corresponds to the T₁ energy level.
3.2.2. Computational Method: Time-Dependent Density Functional Theory (TD-DFT)
TD-DFT is a powerful tool for predicting the excited state energies of molecules.
Workflow:
-
Ground State Geometry Optimization: Optimize the molecular geometry of the ground state (S₀) using DFT.
-
Excited State Calculations: Perform TD-DFT calculations on the optimized S₀ geometry to obtain the vertical excitation energies for the singlet (S₁) and triplet (T₁) states.
-
Excited State Geometry Optimization: To obtain more accurate adiabatic energies, optimize the geometries of the S₁ and T₁ states.
-
Energy Calculation: The energy difference between the optimized excited state and the ground state gives the S₁ and T₁ energies. The ΔEST can then be calculated.
The Heavy Atom Effect and the TADF Mechanism
The incorporation of bromine and iodine in 9-(3-Bromo-4-iodophenyl)-9H-carbazole is a deliberate design choice to leverage the internal heavy atom effect. This effect enhances spin-orbit coupling, which is the interaction between the electron's spin and its orbital motion.
Caption: Jablonski diagram illustrating the TADF mechanism.
A larger SOC matrix element between the S₁ and T₁ states leads to faster rates of both ISC and rISC. In the context of TADF, a high k_rISC is desirable as it allows for the efficient conversion of triplets back to singlets, thus maximizing the delayed fluorescence component and the overall emission efficiency.
Applications in TADF-OLEDs
While specific device data for 9-(3-Bromo-4-iodophenyl)-9H-carbazole is not available, the properties of similar halogenated carbazole derivatives suggest its potential as an efficient emitter in OLEDs.[1][9]
A typical solution-processed OLED architecture incorporating this emitter would be:
ITO / PEDOT:PSS / Emissive Layer (Host:Emitter) / Electron Transport Layer / LiF / Al
The emissive layer would consist of a host material doped with 9-(3-Bromo-4-iodophenyl)-9H-carbazole. The choice of host is critical to ensure good film morphology and efficient energy transfer to the TADF emitter.
Conclusion and Future Outlook
9-(3-Bromo-4-iodophenyl)-9H-carbazole represents a promising molecular design for high-efficiency TADF emitters. The strategic incorporation of heavy atoms is expected to enhance spin-orbit coupling, leading to a high rate of reverse intersystem crossing and efficient harvesting of triplet excitons. While experimental data for this specific molecule is yet to be reported, the foundational principles of TADF and the known properties of similar carbazole derivatives provide a strong rationale for its potential.
Future research should focus on the synthesis and detailed photophysical characterization of this molecule to experimentally verify its triplet energy levels and TADF properties. Subsequent fabrication and testing of OLED devices will be crucial to assess its performance in real-world applications. The insights gained from such studies will undoubtedly contribute to the ongoing development of next-generation, metal-free lighting and display technologies.
References
-
ResearchGate. (2023). One-shot synthesis of heavy-atom-modified carbazole-fused multi-resonance thermally activated delayed fluorescence materials. Retrieved February 16, 2026, from [Link]
-
ACS Publications. (2026). Helical π‑Extension for Efficient Chiral TADF: A Theoretical Design of Multiresonance Emitters Modulated by Long-Range Charge Transfer. Retrieved February 16, 2026, from [Link]
-
RSC Publishing. (2012). Dendrimers with 9-Phenylcarbazole Dendrons and Tetraphenylsilane Core: Synthesis, Photophysics, and Electrochemical Behavior - Supporting Information. Retrieved February 16, 2026, from [Link]
-
National Institutes of Health. (2014). 9-(4-Bromophenyl)-9H-carbazole. Retrieved February 16, 2026, from [Link]
-
Royal Society of Chemistry. (2020). Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters. Retrieved February 16, 2026, from [Link]
-
ResearchGate. (n.d.). Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. Retrieved February 16, 2026, from [Link]
-
ResearchGate. (n.d.). Thermally activated delayed fluorescence (TADF) of carbazole derivatives. Retrieved February 16, 2026, from [Link]
-
ResearchGate. (n.d.). Molecular structures and properties of TADF emitters containing three carbazole donors and a triazine acceptor. Retrieved February 16, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering the Synthesis of 3-Bromo-9H-carbazole: Methods and Optimization. Retrieved February 16, 2026, from [Link]
-
ResearchGate. (n.d.). Summary of TADF OLED performance. Retrieved February 16, 2026, from [Link]
-
National Institutes of Health. (2018). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Retrieved February 16, 2026, from [Link]
-
ChemRxiv. (2022). Realizing efficient blue and deep-blue delayed fluorescence materials with record-beating electroluminescence efficiencies of 43%. Retrieved February 16, 2026, from [Link]
-
ResearchGate. (n.d.). Photophysical data for 9-phenyl-9H-carbazole-based o-carboranyl compounds. Retrieved February 16, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for 9-(3-Bromo-4-iodophenyl)-9H-carbazole in OLED Host Materials
Introduction: The Strategic Importance of Host Materials in High-Performance OLEDs
The efficiency, stability, and color purity of Organic Light-Emitting Diodes (OLEDs) are critically dependent on the synergistic function of various organic semiconductor layers. Within the emissive layer (EML), the host material plays a pivotal role. It serves as a matrix for the guest emitter molecules, facilitating charge transport and ensuring efficient energy transfer to the emitter.[1] Carbazole derivatives have emerged as a cornerstone in the design of high-performance host materials due to their excellent hole-transporting characteristics, high thermal stability, and wide energy gap.[2][3]
The strategic functionalization of the carbazole core allows for the fine-tuning of its electronic and physical properties.[4][5] The subject of this guide, 9-(3-Bromo-4-iodophenyl)-9H-carbazole, is a versatile building block designed for the synthesis of advanced OLED host materials. The presence of two distinct halogen atoms (bromine and iodine) at specific positions on the N-phenyl ring offers orthogonal reactivity. This enables sequential, site-selective cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, providing a powerful tool for constructing complex, high-performance host molecules with tailored properties.[6][7]
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development and materials science on the application of 9-(3-Bromo-4-iodophenyl)-9H-carbazole as a precursor for OLED host materials. It covers the rationale behind its molecular design, detailed synthetic protocols, and key characterization techniques.
Molecular Design Rationale: Why 9-(3-Bromo-4-iodophenyl)-9H-carbazole?
The efficacy of 9-(3-Bromo-4-iodophenyl)-9H-carbazole as a building block stems from several key features:
-
High Triplet Energy (ET): The carbazole core possesses a high triplet energy, which is essential for hosting high-energy emitters, particularly for blue phosphorescent OLEDs (PhOLEDs).[8][9] This ensures that the triplet energy of the host is higher than that of the guest emitter, preventing back energy transfer and maximizing emission efficiency.
-
Orthogonal Reactivity: The differential reactivity of the C-I and C-Br bonds is the cornerstone of this building block's utility. The C-I bond is more reactive in palladium-catalyzed cross-coupling reactions than the C-Br bond. This allows for a stepwise functionalization, first at the iodo-position and subsequently at the bromo-position, enabling the synthesis of asymmetric host molecules.
-
Tunable Electronic Properties: By carefully selecting the moieties to be introduced via cross-coupling reactions, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the final host material can be precisely controlled.[1][4] This is crucial for optimizing charge injection and transport balance within the OLED device.
-
Enhanced Thermal and Morphological Stability: The rigid carbazole unit contributes to a high glass transition temperature (Tg) and thermal decomposition temperature (Td) in the resulting host materials.[10][11] This is vital for ensuring the long-term operational stability and lifetime of OLED devices.
Synthesis of the Building Block: 9-(3-Bromo-4-iodophenyl)-9H-carbazole
A common and effective method for the synthesis of N-arylcarbazoles is the Ullmann condensation or the Buchwald-Hartwig amination. The following protocol outlines a general procedure for the synthesis of 9-(3-Bromo-4-iodophenyl)-9H-carbazole.
Protocol 1: Synthesis of 9-(3-Bromo-4-iodophenyl)-9H-carbazole
Materials:
-
9H-Carbazole
-
1-Bromo-2-iodo-4-nitrobenzene (or a suitable precursor to 3-bromo-4-iodoaniline, followed by diazotization and Sandmeyer reaction to introduce the second halogen)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K2CO3)
-
Anhydrous toluene or DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 9H-carbazole (1.0 eq), 1-bromo-2-iodo-4-nitrobenzene (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K2CO3 (2.0 eq).
-
Add anhydrous toluene to the flask.
-
Stir the reaction mixture at a reflux temperature of 110-120 °C for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with dichloromethane (DCM) and wash the organic layer with water and brine.[12]
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO4) and concentrate under reduced pressure.[12]
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure 9-(3-Bromo-4-iodophenyl)-9H-carbazole.
Application in the Synthesis of OLED Host Materials: Step-by-Step Protocols
The true utility of 9-(3-Bromo-4-iodophenyl)-9H-carbazole is realized in its sequential functionalization to build complex host molecules. The following protocols detail the use of this building block in Suzuki and Buchwald-Hartwig cross-coupling reactions.
Protocol 2: Suzuki Coupling at the C-I Position
This protocol describes the selective coupling of an arylboronic acid at the more reactive iodo-position.
Materials:
-
9-(3-Bromo-4-iodophenyl)-9H-carbazole (1.0 eq)
-
Desired arylboronic acid or boronic acid pinacol ester (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) or Palladium(II) acetate (Pd(OAc)2) as a catalyst precursor.
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) as the base.
-
A solvent system such as toluene/water or dioxane/water.
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 9-(3-Bromo-4-iodophenyl)-9H-carbazole, the arylboronic acid, the palladium catalyst, and the phosphine ligand.
-
Add the base and the solvent system.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Purify the resulting product, 9-(3-Bromo-4-(aryl)phenyl)-9H-carbazole, by column chromatography.
Protocol 3: Buchwald-Hartwig Amination at the C-Br Position
Following the Suzuki coupling, the remaining bromo-substituent can be functionalized using a Buchwald-Hartwig amination to introduce a nitrogen-containing moiety.[13]
Materials:
-
9-(3-Bromo-4-(aryl)phenyl)-9H-carbazole (from Protocol 2) (1.0 eq)
-
The desired amine (e.g., another carbazole derivative, a triarylamine) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) or a similar palladium precursor.
-
A suitable phosphine ligand (e.g., BINAP, Xantphos).
-
A strong base such as sodium tert-butoxide (NaOtBu).
-
Anhydrous toluene or dioxane.
Procedure:
-
In a glovebox or under a strictly inert atmosphere, combine the brominated intermediate, the amine, the palladium catalyst, and the phosphine ligand in a Schlenk flask.
-
Add the base and the anhydrous solvent.
-
Degas the mixture thoroughly.
-
Heat the reaction to 90-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous workup and purify the final host material by column chromatography and subsequent recrystallization or sublimation to achieve high purity for OLED device fabrication.
Characterization and Performance Evaluation
The newly synthesized host materials should be thoroughly characterized to assess their suitability for OLED applications.
| Property | Technique | Importance | Typical Values for Carbazole Hosts |
| Thermal Stability | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) | Ensures stability during device fabrication and operation. | Td > 300 °C, Tg > 100 °C[1][11] |
| Electrochemical Properties | Cyclic Voltammetry (CV) | Determines HOMO and LUMO energy levels for charge injection matching. | HOMO: 5.4-6.5 eV, LUMO: 1.4-3.3 eV[1] |
| Photophysical Properties | UV-Vis Absorption and Photoluminescence (PL) Spectroscopy | Determines the optical bandgap and emission characteristics. | High triplet energy (ET > 2.7 eV) is crucial for hosting blue emitters.[11] |
OLED Device Fabrication and Testing
To evaluate the performance of the synthesized host materials, they should be incorporated into a multilayer OLED device structure. A typical device architecture is as follows:
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML: Host doped with Guest) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
The performance of the fabricated OLEDs should be evaluated by measuring their current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), power efficiency, and operational lifetime.
Conclusion
9-(3-Bromo-4-iodophenyl)-9H-carbazole is a highly valuable and versatile building block for the synthesis of advanced host materials for OLED applications. Its key advantage lies in the orthogonal reactivity of its two halogen substituents, which allows for the rational design and synthesis of complex, high-performance molecules with tailored optoelectronic properties. By following the detailed protocols and characterization methods outlined in this guide, researchers can effectively utilize this building block to develop next-generation OLEDs with improved efficiency, stability, and color quality.
References
Sources
- 1. Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review [mdpi.com]
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- 4. researchgate.net [researchgate.net]
- 5. Carbazole compounds as host materials for triplet emitters in organic light-emitting diodes: tuning the HOMO level without influencing the triplet energy in small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. High-triplet-energy tri-carbazole derivatives as host materials for efficient solution-processed blue phosphorescent devices - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 11. researchgate.net [researchgate.net]
- 12. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
Sequential Synthesis of Bipolar Host Materials: The Bromo-Iodo Carbazole Strategy
Application Note: AN-OLED-2025-04
Executive Summary
This application note details the precision synthesis of bipolar host materials utilizing 3-bromo-6-iodo-9H-carbazole as a linchpin scaffold. Unlike symmetric 3,6-dibromocarbazoles, this asymmetric dihalide enables orthogonal functionalization . By exploiting the significant bond dissociation energy (BDE) difference between C–I (approx. 65 kcal/mol) and C–Br (approx. 81 kcal/mol), researchers can sequentially introduce an electron-transporting (ET) moiety and a hole-transporting (HT) moiety with high regioselectivity. This protocol is critical for developing balanced charge-transport hosts for Phosphorescent OLEDs (PhOLEDs).
Strategic Overview: The Orthogonal Reactivity Logic
The synthesis relies on the kinetic differentiation of oxidative addition rates of Palladium(0) into carbon-halogen bonds. The oxidative addition to the C–I bond is orders of magnitude faster than to the C–Br bond, allowing the first Suzuki-Miyaura coupling to occur exclusively at the 6-position (iodine) under mild conditions, leaving the 3-position (bromine) intact for a subsequent, more forcing reaction.
Mechanism of Selectivity
-
Site A (Iodine, C-6): High reactivity. Couples at low temperature (40–60 °C) with standard catalysts (e.g., Pd(PPh₃)₄).
-
Site B (Bromine, C-3): Lower reactivity. Requires higher activation energy (80–110 °C) or specialized ligands (e.g., SPhos, XPhos).
-
Site C (Nitrogen, N-9): Tunable solubility/stability. Functionalized via Ullmann or nucleophilic substitution before or after halogenation, depending on the target's solubility profile.
Figure 1: Kinetic selectivity hierarchy allowing sequential functionalization of the carbazole core.
Experimental Protocols
Protocol A: Synthesis of 3-Bromo-6-iodo-9H-carbazole
Objective: To desymmetrize the carbazole core by introducing a reactive iodine at the 6-position of a 3-bromocarbazole precursor.
Reagents:
-
3-Bromo-9H-carbazole (Starting Material)[1]
-
N-Iodosuccinimide (NIS) (Iodinating Agent)
-
Chloroform/Acetic Acid (1:1 v/v) (Solvent System)
Step-by-Step Procedure:
-
Dissolution: In a 250 mL round-bottom flask (shielded from light with aluminum foil), dissolve 3-bromo-9H-carbazole (10 mmol, 2.46 g) in a mixture of CHCl₃ (50 mL) and Glacial Acetic Acid (50 mL).
-
Note: The acetic acid acts as a catalyst to polarize the N-I bond of NIS.
-
-
Addition: Cool the solution to 0 °C in an ice bath. Add NIS (11 mmol, 2.48 g) portion-wise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 5:1). The product (Rf ~0.4) will appear slightly below the starting material.
-
Quenching: Pour the reaction mixture into 200 mL of ice water. Neutralize with saturated NaHCO₃ solution until pH ~7.
-
Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash the combined organic layer with 10% Na₂S₂O₃ (to remove unreacted iodine) and brine.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/DCM to yield off-white needles.
-
Typical Yield: 75–85%
-
Target: 3-Bromo-6-iodo-9H-carbazole.
-
Protocol B: N-Functionalization (Solubilization)
Before metal-catalyzed coupling, the N-H proton must be substituted to prevent catalyst poisoning and improve solubility.
Reaction: N-Alkylation or N-Arylation (Ullmann). Example: Synthesis of 9-Phenyl-3-bromo-6-iodocarbazole.
-
Mix 3-bromo-6-iodocarbazole (1 eq), Iodobenzene (1.5 eq), CuI (0.2 eq), 1,10-Phenanthroline (0.2 eq), and K₃PO₄ (2 eq) in dry Dioxane.
-
Reflux at 110 °C under Argon for 24 hours.
-
Filter through a Celite pad and purify via silica column chromatography.
Protocol C: Sequential Suzuki-Miyaura Coupling (The Core Workflow)
This protocol constructs the bipolar nature: Step 1 installs the Electron Transport (ET) unit; Step 2 installs the Hole Transport (HT) extender.
Step 1: Site-Selective Coupling at C-I (Installation of ET Unit)
Target: 3-Bromo-6-(ET-Group)-9-phenylcarbazole. ET Reagent: Pyridine-3-boronic acid (or Triazine derivative).
-
Setup: In a glovebox or Schlenk line, charge a flask with:
-
9-Phenyl-3-bromo-6-iodocarbazole (1.0 eq)
-
Pyridine-3-boronic acid (1.05 eq) — Stoichiometry is critical to prevent double coupling.
-
Pd(PPh₃)₄ (0.03 eq) — Tetrakis is preferred for mild activity.
-
2M Na₂CO₃ (aq) (3 eq)
-
Toluene/Ethanol (4:1 v/v)
-
-
Cycle: Degas the solvent mixture via freeze-pump-thaw (3 cycles) or vigorous Argon sparging (20 min).
-
Reaction: Heat to 50–60 °C for 6–12 hours.
-
Critical Control Point: Do not exceed 70 °C. Higher temps will activate the C-Br bond.
-
-
Workup: Cool to RT. Extract with Ethyl Acetate.
-
Purification: Flash chromatography. Elute the mono-coupled product.
-
Validation: 1H NMR should show the loss of the specific doublet signals associated with the C-I position and retention of the C-Br signals.
-
Step 2: Exhaustive Coupling at C-Br (Installation of HT Unit)
Target: Final Bipolar Host (e.g., 3-(Triphenylamine)-6-(Pyridine)-9-phenylcarbazole). HT Reagent: 4-(Diphenylamino)phenylboronic acid.
-
Setup: Using the mono-coupled product from Step 1 (1.0 eq):
-
HT-Boronic Acid (1.5 eq) — Excess ensures completion.
-
Pd(OAc)₂ (0.05 eq) + SPhos (0.1 eq) — More active catalyst system required.
-
K₃PO₄ (3 eq)
-
1,4-Dioxane/Water (5:1)
-
-
Reaction: Reflux at 100–110 °C for 12–24 hours.
-
Workup: Standard extraction.
-
Final Purification: Column chromatography followed by sublimation (if for device fabrication) to reach >99.9% purity.
Workflow Visualization
Figure 2: Step-by-step synthetic workflow for asymmetric bipolar host construction.
Characterization & Quality Control
To ensure the material is suitable for device application, the following data profile is required:
| Technique | Parameter | Acceptance Criteria | Purpose |
| 1H NMR | Integration | Clear 3,6-asymmetry | Confirm regioselectivity of couplings. |
| HPLC | Purity | >99.5% (Area %) | Impurities act as trap states in OLEDs. |
| TGA | T_d (5% loss) | >350 °C | Ensure thermal stability during vacuum deposition. |
| CV | HOMO/LUMO | Matches Dopant | Verify bipolar electrochemical window. |
| Elemental Analysis | C, H, N | ±0.4% of Calc. | Confirm bulk composition. |
Troubleshooting Guide
-
Problem: "Scrambling" or double coupling in Step 1.
-
Solution: Lower reaction temperature to 40 °C and reduce catalyst loading to 1 mol%. Ensure Boronic acid is added slowly.
-
-
Problem: Dehalogenation (loss of Br) in Step 2.
-
Solution: Use anhydrous solvents and ensure thorough degassing. Protodehalogenation competes with coupling in the presence of water/oxygen.
-
References
-
General Reactivity of Halides: Fauvarque, J. F. et al. "Kinetics of Oxidative Addition of Organic Halides to Palladium(0)." Journal of Organometallic Chemistry, 1981. Link (Foundational mechanism).
-
Sequential Coupling Strategy: Handy, S. T. et al.[2] "Sequential Suzuki Couplings of Dihaloarenes."[2] Chem. Eur. J., 2005. (Establishes I > Br > Cl selectivity).
-
Carbazole Host Synthesis: Wen, H. Y. et al. "A bipolar host material for the construction of triplet-energy level for white phosphorescent organic light emitting diodes."[3][4][5] RSC Advances, 2022.[3] Link
-
One-Pot Methodologies: Langer, P. et al. "Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles." Molecules, 2021. Link
-
Bipolar Host Design: Tao, Y. et al.[3] "Bipolar Host Materials for High-Efficiency Phosphorescent Organic Light-Emitting Diodes."[3][4][5] Advanced Materials, 2011. (Review of HT/ET moiety selection).
Disclaimer: All syntheses involve hazardous chemicals. Perform all reactions in a fume hood with appropriate PPE. Consult MSDS for NIS, Palladium catalysts, and Organoboranes before use.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A bipolar host material for the construction of triplet-energy level for white phosphorescent organic light emitting diodes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A bipolar host material for the construction of triplet-energy level for white phosphorescent organic light emitting diodes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05124A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Site-Selective Arylation of 9-(3-Bromo-4-iodophenyl)-9H-carbazole
For Research and Development Use Only.
Abstract
This comprehensive guide details the catalytic systems and protocols for the site-selective arylation of 9-(3-Bromo-4-iodophenyl)-9H-carbazole, a key intermediate in the synthesis of functional materials and pharmaceutical compounds. Leveraging the inherent differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, we present detailed methodologies for achieving highly chemoselective Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This document provides researchers, scientists, and drug development professionals with the foundational principles, step-by-step protocols, and practical insights necessary to effectively synthesize novel carbazole derivatives.
Introduction: The Strategic Importance of Site-Selective Arylation
The targeted functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures from readily available starting materials.[1][2] 9-(3-Bromo-4-iodophenyl)-9H-carbazole is a particularly valuable scaffold, possessing two distinct reactive centers that can be sequentially and selectively addressed. The carbazole moiety is a privileged structure in medicinal chemistry and materials science, known for its electronic and photophysical properties.
The ability to selectively functionalize the C-I bond while leaving the C-Br bond intact for subsequent transformations opens a gateway to a diverse array of novel compounds with tailored properties. This guide provides a detailed exploration of the catalytic systems that enable this precise chemical editing.
Mechanistic Principles of Site-Selectivity
The success of site-selective arylation hinges on the differential reactivity of the carbon-halogen bonds towards a low-valent transition metal catalyst, typically palladium(0).[3] The generally accepted reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[4]
This selectivity is primarily governed by the bond dissociation energies of the carbon-halogen bonds. The C-I bond is weaker than the C-Br bond, making it more susceptible to oxidative addition to a Pd(0) center, which is often the rate-determining step in the catalytic cycle.[3] By carefully controlling the reaction conditions, such as temperature and catalyst system, one can achieve highly selective activation of the C-I bond.[5][6]
The general catalytic cycle for palladium-catalyzed cross-coupling reactions proceeds through three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate. In the case of 9-(3-Bromo-4-iodophenyl)-9H-carbazole, this step occurs preferentially at the more reactive C-I bond.
-
Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) is transferred to the palladium center, displacing the halide.[7][8]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst.[8]
The choice of ligand on the palladium catalyst is crucial, as it influences the catalyst's stability, reactivity, and selectivity.[2][9] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to enhance the rate of oxidative addition and reductive elimination.[1]
Sources
- 1. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nobelprize.org [nobelprize.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Purification techniques for removing unreacted carbazole from 9-(3-Bromo-4-iodophenyl)-9H-carbazole
Ticket Subject: Removal of unreacted 9H-carbazole from 9-(3-Bromo-4-iodophenyl)-9H-carbazole. Assigned Specialist: Senior Application Scientist, OLED Materials Division. Status: Open.
Executive Summary
You are encountering a classic separation challenge in organic electronics synthesis. The target molecule, 9-(3-Bromo-4-iodophenyl)-9H-carbazole (Target), and the impurity, 9H-carbazole (Impurity), share significant structural homology. Both are aromatic, lipophilic, and prone to
However, they possess one critical chemical difference: The N-H bond.
The impurity is a secondary amine (weakly acidic, H-bond donor). The target is a tertiary amine (non-acidic, steric bulk). We will exploit this difference using three distinct protocols, ranked from standard to advanced.
Module 1: Chromatographic Separation (The "Ghost Spot" Issue)
User Issue: "I see two spots on TLC, but they streak and co-elute on the column."
Diagnosis:
The N-H proton on the unreacted carbazole interacts with the acidic silanol groups (
Protocol A: The "Neutralized" Silica Column Objective: Suppress silanol interactions to sharpen the carbazole band.
-
Mobile Phase Preparation:
-
Base Solvent: Hexane (or Petroleum Ether).
-
Polar Modifier: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
The Secret Ingredient: Add 1% Triethylamine (TEA) to your column equilibration solvent.
-
-
Column Packing:
-
Slurry pack the silica using Hexane + 1% TEA .
-
Flush with 2 column volumes of this mixture. This neutralizes the acidic sites on the silica.
-
-
Elution Gradient:
-
Load your crude material (dissolved in minimal DCM/Toluene).
-
Start: 100% Hexane.
-
Ramp: 0%
10% DCM (very shallow gradient). -
Observation: The Target (Tertiary amine) is less polar and will elute first (
). The Carbazole (Secondary amine) will elute later ( ) as a sharp, compact band due to the TEA.
-
Data Table: Expected
Critical Warning: Your target contains an Iodine atom. Iodine-Carbon bonds are labile. Wrap your column in aluminum foil to prevent photo-deiodination during the purification process.
Module 2: Recrystallization (The "Oiling Out" Solution)
User Issue: "Column chromatography is too slow for my 20g batch. Can I just crystallize it?"
Diagnosis: N-aryl carbazoles are typically less soluble in polar protic solvents (like alcohols) than the parent carbazole. We can force the target to precipitate while keeping the impurity in the mother liquor.
Protocol B: The "Good/Poor" Solvent Switch Objective: Selective precipitation of the heavy target molecule.
-
Dissolution (The "Good" Solvent):
-
Dissolve the crude solid in the minimum amount of boiling Dichloromethane (DCM) or Toluene .
-
Note: Ensure all solids are dissolved. If not, filter hot to remove inorganic salts.
-
-
Precipitation (The "Poor" Solvent):
-
While keeping the solution hot (but below the boiling point of the poor solvent), slowly add Ethanol (EtOH) or Methanol (MeOH) .
-
Ratio: Aim for a 1:3 ratio of Good:Poor solvent.
-
-
The Cooling Ramp:
-
Allow the mixture to cool to room temperature slowly (over 2 hours).
-
Then, cool to
in an ice bath.
-
-
Filtration:
Module 3: Chemical Scavenging (The "Pro" Tip)
User Issue: "I have 98% purity, but I can't get rid of the last 2% carbazole."
Diagnosis: When physical properties (polarity/solubility) are too similar, you must alter the chemical properties. We will chemically transform the impurity into something easily separable.
Protocol C: The "Acetylation" Sweep Objective: Convert the non-polar Carbazole (Amine) into a polar Amide (N-acetyl carbazole).
-
Reaction:
-
Dissolve your mixture in DCM.
-
Add Acetic Anhydride (1.5 equiv vs. impurity) and a catalytic amount of DMAP (4-Dimethylaminopyridine).
-
Stir at room temperature for 1 hour.
-
Chemistry: The Target (Tertiary amine) cannot react. The Impurity (Secondary amine) reacts to form 9-acetylcarbazole .
-
-
The Shift:
-
9-acetylcarbazole is significantly more polar than free carbazole due to the carbonyl group.
-
It also has vastly different solubility properties.
-
-
Separation:
-
Run a short silica plug. The Target will elute rapidly with Hexane/DCM. The new impurity (9-acetylcarbazole) will stick to the top of the column or require high polarity (EtOAc) to move.
-
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the correct purification method based on your scale and purity requirements.
Caption: Decision matrix for purification. Small scale favors chromatography; large scale favors recrystallization. Persistent impurities require chemical derivatization.
Module 4: Analytical Verification
Question: "How do I know the carbazole is truly gone?"
Answer: Do not rely solely on TLC. Carbazole has a high extinction coefficient and can be deceptive.
-
1H NMR (The Definitive Check):
-
Impurity Marker: Look for the N-H proton of carbazole. It appears as a broad singlet around 10.0 - 11.2 ppm (solvent dependent, often DMSO-
). -
Target Marker: The target has no protons in this region.
-
Integration: Integrate the aromatic region (7.0-8.5 ppm). If you see a peak at >10 ppm, integrate it relative to the aromatics to calculate mol% impurity.
-
-
HPLC (The Purity Check):
-
Use a C18 Reverse Phase column.
-
Solvent: Acetonitrile/Water gradient.
-
Carbazole elutes earlier than the Target (Target is more hydrophobic due to Iodine/Bromine).
-
References
-
Solubility and Purification of Carbazole Deriv
-
Source: Journal of Chemical & Engineering Data[6]
- Relevance: Establishes solubility baselines for N-aryl carbazoles in polar vs. non-polar solvents.
-
Link:
-
-
Synthesis of Halogen
- Source: Beilstein Journal of Organic Chemistry
- Relevance: Details the synthesis and purification (silica gel)
-
Link:
-
TLC and Chrom
- Source: MDPI (Polymers)
- Relevance: Provides Rf value comparisons and NMR characterization data for carbazole vs.
-
Link:
-
Chemical Scavenging Principles (General Amine Purific
- Source: Journal of Organic Chemistry (General Protocol)
- Context: Standard organic synthesis technique for separating secondary/tertiary amines via acetyl
-
Link:
Sources
Sublimation vs recrystallization for high-purity 9-(3-Bromo-4-iodophenyl)-9H-carbazole
Technical Support Center: High-Purity Organic Semiconductors Topic: Purification Protocols for 9-(3-Bromo-4-iodophenyl)-9H-carbazole Ticket ID: #PUR-Cbz-Br-I-001
Executive Summary
You are dealing with 9-(3-Bromo-4-iodophenyl)-9H-carbazole , a mixed-halogenated wide-bandgap semiconductor intermediate. This molecule presents a specific purification paradox:
-
The Iodine Risk: The C-I bond is thermally labile (bond dissociation energy ~50-60 kcal/mol). Aggressive sublimation can cause deiodination, leading to "browning" and radical-induced polymerization.
-
The Solubility Challenge: The carbazole core is highly planar and prone to π-π stacking, making it difficult to remove structurally similar impurities (like the de-iodinated analog) via recrystallization alone.
The Verdict: Do not choose between sublimation and recrystallization. For purities >99.9% (OLED/Device grade), you must use a sequential hybrid workflow . Recrystallization removes the bulk synthetic byproducts (catalysts, salts), while sublimation removes the solvent traps and trace isomers.
Part 1: Critical Decision Matrix
Use this matrix to determine your immediate next step based on your current material status.
| Current State of Material | Impurity Profile | Recommended Method | Primary Risk |
| Crude (Brown/Black) | Pd catalyst, inorganic salts, unreacted carbazole. | Recrystallization | "Oiling out" due to high impurity load. |
| Solid (Off-White/Yellow) | Isomers, trace brominated byproducts. | Recrystallization (Multi-pass) | Yield loss; difficult separation of mono-halo analogs. |
| Crystalline (White) | Trapped solvent, trace volatiles. | Vacuum Sublimation | Thermal decomposition (De-iodination). |
| Device Ready (>99.5%) | Trace organic impurities. | Gradient Sublimation | Low throughput; requires high vacuum (<10⁻⁶ Torr). |
Part 2: Wet Chemistry – Recrystallization Protocol
Objective: Bulk removal of inorganic salts (from Ullmann/Buchwald couplings) and structurally distinct organic impurities.
The "Solvent Trap" Logic
Carbazole derivatives are often "solvatochromic" in purification—they trap solvent molecules in their crystal lattice.
-
Good Solvents (Dissolvers): Toluene, Dichloromethane (DCM), THF.
-
Anti-Solvents (Precipitators): Hexane, Ethanol, Methanol.
Standard Operating Procedure (SOP-REC-01)
Pre-requisite: Determine Melting Point (Tm) via DSC. Expected range: 160°C–210°C (Analogs range here; specific Tm depends on crystal packing).
-
Dissolution:
-
Place crude solid in a round-bottom flask.
-
Add Toluene (approx. 10 mL per gram of solid).
-
Heat to reflux (110°C). If solid remains, add Toluene in 1 mL increments until dissolved.
-
Critical Step: Perform a hot filtration through a glass frit or Celite pad to remove insoluble Pd-black or inorganic salts immediately.
-
-
Crystallization (The Anti-Solvent Crash):
-
Reheat filtrate to boiling.
-
Slowly add Ethanol (Anti-solvent) dropwise until the solution turns slightly turbid (cloud point).
-
Add a few drops of Toluene to clear it back up.
-
Remove heat. Wrap the flask in foil/towel to ensure slow cooling .
-
Why? Rapid cooling traps impurities. Slow cooling allows the crystal lattice to reject "wrong-shaped" molecules.
-
-
Isolation:
-
Filter crystals at room temperature.
-
Wash with cold Ethanol.
-
Vacuum Dry: Dry at 60°C under vacuum for 12 hours. Note: Recrystallized material will still contain solvent traces. This is unavoidable.
-
Part 3: Dry Chemistry – Vacuum Sublimation Protocol
Objective: Removal of solvent traces and separation of impurities with different volatilities (e.g., de-iodinated species).
The "Thermal Budget" Logic
You are fighting the C-I bond. If you heat too fast or too high, the Iodine cleaves, creating free radicals that ruin the batch. You must operate below the decomposition temperature (Td) but above the sublimation point (Ts) .
Standard Operating Procedure (SOP-SUB-02)
Equipment: 3-Zone Gradient Sublimation Tube with High Vacuum Pump (Turbo pump preferred).
-
Loading:
-
Place recrystallized material in the "Source Zone" (Zone 1).
-
Add a plug of quartz wool to prevent powder "popping" into the collection zone.
-
-
Vacuum Establishment:
-
Pump down to < 5.0 × 10⁻⁵ Torr .
-
Wait: Do not heat until vacuum is stable. Residual oxygen + Heat = Decomposition.
-
-
The Temperature Ramp (Crucial):
-
Ramp 1: Heat to 100°C. Hold for 1 hour. (Degassing solvents).[1][2][3]
-
Ramp 2: Increase to 180°C. Watch for initial deposition.
-
Ramp 3: Slowly approach the sublimation point (likely 220°C–260°C).
-
Visual Cue: If the material turns dark yellow/brown, LOWER TEMPERATURE . You are breaking the Iodine bond.
-
-
Harvesting (Zone Separation):
-
Zone A (Closest to source): Heavy impurities / dimers.
-
Zone B (Middle - Target): Pure White Crystals (9-(3-Bromo-4-iodophenyl)-9H-carbazole).
-
Zone C (Coldest): Volatile impurities (De-iodinated carbazole, solvent traces).
-
Part 4: Process Visualization
Workflow Logic Diagram
This diagram illustrates the sequential necessity of the two methods.
Caption: Sequential workflow moving from bulk cleaning (Recrystallization) to molecular polishing (Sublimation).
Part 5: Troubleshooting & FAQs
Q1: My material turned dark brown during sublimation. What happened? A: You likely exceeded the thermal stability of the C-I bond. Iodine is a good leaving group. If the vacuum is poor (>10⁻³ Torr), you need higher temperatures to sublime, which crosses the decomposition threshold.
-
Fix: Improve vacuum to <10⁻⁵ Torr so you can sublime at a lower temperature.
Q2: I have low yield after recrystallization. The liquid is still yellow. A: The product might be "oiling out" (forming a liquid layer instead of crystals) or is too soluble in your solvent.
-
Fix: If oiling out occurs, reheat and add more solvent (Toluene). If yield is low, cool the flask in a -20°C freezer overnight to force precipitation.
Q3: Can I skip recrystallization and just sublime the crude? A: No. Crude material often contains non-volatile salts and catalysts. These form a "crust" on the surface of the source material during sublimation, blocking evaporation and causing local overheating (thermal spikes), which degrades your sensitive Iodinated compound.
Q4: How do I clean the sublimation tube after a "brown" failed run? A: Iodine stains glass. Wash with a solution of Sodium Thiosulfate (aqueous) to reduce the Iodine, followed by Acetone and Isopropanol.
References
-
Vertex AI Search. (2026). Purification of OLED intermediates: Recrystallization vs Sublimation. Retrieved from 4
-
ChemicalBook. (2025).[5] Synthesis and properties of 3-bromo-9-phenyl-9H-carbazole. Retrieved from 6
-
University of Toronto. (n.d.). Sublimation Theory and Protocols. Retrieved from 7
-
Royal Society of Chemistry. (2012). Synthesis of 9-(4-bromophenyl)-9H-carbazole and thermal properties. Retrieved from 8[8]
-
University of Rochester. (n.d.). Solvents for Recrystallization: Rules of Thumb. Retrieved from 9
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. CN103449947A - Pre-purification method before sublimation and purification of OLED (organic light emitting diode) material - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. rsc.org [rsc.org]
- 9. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Controlling Regioselectivity in Reactions Involving 9-(3-Bromo-4-iodophenyl)-9H-carbazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9-(3-Bromo-4-iodophenyl)-9H-carbazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the control of regioselectivity in cross-coupling reactions. Our goal is to empower you with the scientific understanding and practical methodologies to achieve your desired synthetic outcomes with precision and confidence.
Introduction: The Challenge of Regioselectivity
9-(3-Bromo-4-iodophenyl)-9H-carbazole is a valuable building block in the synthesis of functional organic materials and pharmaceutical compounds, owing to its distinct electronic and structural properties. The presence of two different halogen atoms on the phenyl ring—bromine and iodine—presents a unique synthetic challenge and opportunity: controlling which of these sites reacts in a cross-coupling reaction. This guide will delve into the principles and practicalities of achieving high regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind achieving regioselectivity in cross-coupling reactions with 9-(3-Bromo-4-iodophenyl)-9H-carbazole?
A1: The ability to control which halogen atom reacts stems from the difference in the carbon-halogen bond strengths. The Carbon-Iodine (C-I) bond is significantly weaker than the Carbon-Bromine (C-Br) bond. This inherent difference in bond dissociation energy makes the C-I bond more susceptible to oxidative addition by a low-valent metal catalyst, typically palladium(0), which is often the rate-determining step in the catalytic cycle.[1][2] By carefully selecting the reaction conditions—catalyst, ligand, temperature, and reaction time—we can exploit this reactivity difference to favor the reaction at the more labile C-I position.
Q2: Which cross-coupling reactions are most suitable for selective functionalization of the C-I bond?
A2: Several palladium-catalyzed cross-coupling reactions are well-suited for the selective functionalization of the C-I bond over the C-Br bond. These include:
-
Suzuki-Miyaura Coupling: The reaction of an organoboron compound with the aryl halide.[1]
-
Sonogashira Coupling: The coupling of a terminal alkyne with the aryl halide.[1][3]
-
Buchwald-Hartwig Amination: The formation of a carbon-nitrogen bond by reacting an amine with the aryl halide.[4][5]
-
Heck Coupling: The reaction of an alkene with the aryl halide.[1]
-
Stille Coupling: The coupling of an organotin compound with the aryl halide.[1]
The choice of reaction will depend on the desired functionality to be introduced.
Q3: Is it possible to selectively react at the C-Br bond while leaving the C-I bond intact?
A3: While selective reaction at the more reactive C-I bond is more straightforward, achieving selectivity for the C-Br bond is a significant challenge. It typically requires a two-step approach where the C-I bond is first functionalized, and then the C-Br bond is targeted in a subsequent reaction under more forcing conditions. Direct selective reaction at the C-Br bond in the presence of an iodine atom on the same ring is generally not feasible due to the inherent reactivity difference.
Q4: How do I confirm the regioselectivity of my reaction?
A4: The most definitive method for confirming regioselectivity is through Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR will show distinct shifts and coupling patterns for the protons and carbons on the phenyl ring, which will change predictably depending on which halogen has been substituted. For unambiguous confirmation, 2D NMR techniques such as HSQC and HMBC can be invaluable. In some cases, single-crystal X-ray diffraction of a crystalline product can provide absolute structural proof.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during regioselective cross-coupling reactions with 9-(3-Bromo-4-iodophenyl)-9H-carbazole.
Issue 1: Poor or No Reaction at the C-I Bond
You are attempting a selective cross-coupling reaction at the C-I position, but you observe low conversion of your starting material or no product formation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor C-I reactivity.
Issue 2: Lack of Regioselectivity - Reaction at Both C-I and C-Br Bonds
You are observing a mixture of products, indicating that the reaction is not selective for the C-I bond and is also proceeding at the C-Br bond.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 3: Formation of Homocoupling and/or Debromination/Deiodination Byproducts
You observe significant amounts of homocoupled products (from the coupling partner) or byproducts where the halogen has been replaced by a hydrogen atom.
Troubleshooting Workflow
Caption: Troubleshooting workflow for side product formation.
Experimental Protocols: Achieving High Regioselectivity
Below are starting-point protocols for achieving selective C-I functionalization. These should be optimized for your specific substrate and coupling partner.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol provides a general method for the selective coupling of an arylboronic acid at the C-I position.
Materials:
-
9-(3-Bromo-4-iodophenyl)-9H-carbazole
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Pd(PPh₃)₄ (1-5 mol%)
-
K₃PO₄ or Cs₂CO₃ (2-3 equivalents)
-
1,4-Dioxane/Water (e.g., 4:1 v/v), degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry, oven-flamed Schlenk flask under an inert atmosphere, add 9-(3-Bromo-4-iodophenyl)-9H-carbazole, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Add the degassed solvent mixture via cannula.
-
Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically when starting material is consumed or the desired product is maximized), cool the reaction to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling at the C-I Position
This protocol outlines a method for the selective coupling of a terminal alkyne at the C-I position.
Materials:
-
9-(3-Bromo-4-iodophenyl)-9H-carbazole
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
PdCl₂(PPh₃)₂ (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (as solvent and base)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 9-(3-Bromo-4-iodophenyl)-9H-carbazole, PdCl₂(PPh₃)₂, and CuI.
-
Add the degassed amine solvent (TEA or DIPA).
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary: Reaction Conditions for Regioselectivity
The following table summarizes key parameters and their typical impact on regioselectivity.
| Parameter | To Favor C-I Reactivity | Rationale |
| Temperature | Lower (e.g., RT to 80 °C) | Minimizes energy input, preventing the overcoming of the higher activation energy for C-Br bond cleavage. |
| Reaction Time | Shorter | Reduces the chance of the slower reaction at the C-Br bond proceeding after the C-I reaction is complete. |
| Catalyst Loading | Lower (1-3 mol%) | A less active catalytic system can enhance selectivity. |
| Ligand Choice | Moderately electron-donating, bulky phosphines | Can fine-tune the reactivity of the palladium center to favor the more facile oxidative addition at the C-I bond.[6][7] |
| Base Strength | Moderate | A very strong base might promote side reactions or increase catalyst activity to a point where selectivity is lost. |
Mechanistic Considerations
The key to controlling regioselectivity lies in modulating the rate of the oxidative addition step of the palladium catalytic cycle.
Caption: The catalytic cycle and the basis for regioselectivity.
The oxidative addition of the aryl halide to the Pd(0) complex is the selectivity-determining step.[8][9][10] The lower bond dissociation energy of the C-I bond compared to the C-Br bond leads to a lower activation energy for the oxidative addition at the C-4 position. By keeping the reaction conditions mild, we ensure that only the C-I bond has sufficient energy to react.
References
- Amatore, C., & Jutand, A. (2000). Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Journal of Organometallic Chemistry, 576(1-2), 254-278.
- Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Palladium(0) Complex with a Specific Monophosphine Ligand. Journal of the American Chemical Society, 129(25), 7894–7905.
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
- Dai, C., et al. (2004). Ligand-Controlled Regioselectivity in the Suzuki Cross-Coupling Reaction of 2,4-Dichloropyridines. Organic Letters, 6(17), 2921-2924.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Hartwig, J. F. (2010).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Strotman, N. A., et al. (2018). Ligand-Switchable Site Selectivity in the Suzuki–Miyaura Coupling of Dihaloarenes. Journal of the American Chemical Society, 140(49), 17435–17443.
- Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Electronic Industries.
- Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Homocoupling Byproducts with 9-(3-Bromo-4-iodophenyl)-9H-carbazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for minimizing homocoupling byproducts when utilizing the versatile building block, 9-(3-Bromo-4-iodophenyl)-9H-carbazole, in cross-coupling reactions.
Introduction
9-(3-Bromo-4-iodophenyl)-9H-carbazole is a valuable reagent in organic synthesis, particularly for creating complex molecules in materials science and pharmaceutical development. Its di-halogenated structure allows for sequential, site-selective functionalization. However, the presence of two reactive halogens also presents a significant challenge: the formation of undesired homocoupling byproducts. This guide will equip you with the knowledge and protocols to mitigate these side reactions and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 9-(3-Bromo-4-iodophenyl)-9H-carbazole and why is it useful?
A1: 9-(3-Bromo-4-iodophenyl)-9H-carbazole is a di-halogenated aromatic compound. It is particularly useful in palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The key feature is the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and more susceptible to oxidative addition by a palladium(0) catalyst, allowing for selective reaction at this position while leaving the C-Br bond intact for a subsequent transformation.[1] This enables a stepwise approach to building molecular complexity.
Q2: What is "homocoupling" and why is it a problem?
A2: Homocoupling is an undesired side reaction in cross-coupling catalysis where two identical molecules of a starting material couple with each other. For instance, in a Suzuki reaction, two molecules of the boronic acid reagent can couple to form a biaryl byproduct.[2][3] This is problematic because it consumes valuable starting materials, reduces the yield of the desired product, and complicates purification.[4]
Q3: Which of the two halogen atoms on 9-(3-Bromo-4-iodophenyl)-9H-carbazole is more reactive?
A3: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in typical palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in the rate-determining oxidative addition step is I > OTf > Br > Cl.[5] This difference in reactivity is the basis for achieving selective functionalization of this molecule.
Q4: What are the main types of homocoupling I might see with this substrate?
A4: Depending on the specific cross-coupling reaction, you may encounter:
-
Boronic acid homocoupling (in Suzuki reactions): Two molecules of your organoboron reagent couple together.[3][6]
-
Alkyne homocoupling (Glaser coupling in Sonogashira reactions): Two molecules of the terminal alkyne couple to form a diyne.[7][8]
-
Aryl halide homocoupling: While less common for the substrate itself, it can occur under certain conditions, leading to the formation of a dimer of 9-(3-bromo-4-iodophenyl)-9H-carbazole.
Troubleshooting Guide: A Deeper Dive into Common Issues
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Issue 1: Significant Boronic Acid Homocoupling in a Suzuki Reaction
Q: I'm performing a Suzuki coupling targeting the C-I bond, but I'm isolating a large amount of biaryl byproduct from my boronic acid. My desired product yield is very low. What's going wrong?
A: This is a classic problem in Suzuki-Miyaura coupling, and it often points to issues with the palladium catalyst's oxidation state and the presence of oxygen.
-
Root Cause Analysis: The desired cross-coupling catalytic cycle relies on a Pd(0) species.[2][9] Homocoupling of boronic acids is often mediated by Pd(II) species.[2][10] If your active Pd(0) catalyst is oxidized to Pd(II) by residual oxygen in your reaction mixture, this alternative, undesired catalytic cycle can dominate.[2][10][11]
-
Troubleshooting Strategies:
-
Rigorous Degassing is Non-Negotiable: Oxygen is a primary culprit in oxidizing the Pd(0) catalyst.[11][12][13]
-
Protocol: Before adding your catalyst, thoroughly degas your solvent and reaction mixture. The "freeze-pump-thaw" method (repeating the cycle 3-5 times) is highly effective.[12] Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes can also work.[12][13] A subsurface sparge is more efficient.[10][13]
-
-
Catalyst Choice and Handling:
-
Use a Pd(0) Precatalyst: Start with a catalyst already in the active Pd(0) state, such as Pd(PPh₃)₄. If you use a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to Pd(0) for the main catalytic cycle to begin.[2][12] This reduction step can sometimes be inefficient or lead to side reactions.
-
Freshness Matters: Ensure your catalyst and phosphine ligands are fresh and have been stored properly under an inert atmosphere. Phosphine ligands can be oxidized by air, which inhibits their ability to coordinate to the palladium center.[12]
-
-
Reaction Condition Optimization:
-
Lower the Temperature: Homocoupling can be kinetically favored at higher temperatures. Try running your reaction at a lower temperature.[3][4]
-
Slow Addition of Boronic Acid: Adding the boronic acid slowly via a syringe pump can help maintain a low instantaneous concentration, disfavoring the bimolecular homocoupling reaction.[4]
-
-
Consider a Mild Reducing Agent:
-
The addition of a mild reducing agent, like potassium formate, can help maintain the palladium catalyst in its active Pd(0) state, thereby suppressing the Pd(II)-mediated homocoupling pathway.[10]
-
-
Issue 2: Alkyne Dimerization (Glaser Coupling) in a Sonogashira Reaction
Q: I'm attempting a Sonogashira coupling with a terminal alkyne at the C-I position, but my main product is the diyne from the homocoupling of my alkyne. How do I prevent this?
A: Alkyne homocoupling, or Glaser coupling, is a well-known side reaction in Sonogashira couplings, especially when a copper co-catalyst is used. [4][7]
-
Root Cause Analysis: The copper(I) co-catalyst, while accelerating the desired reaction, can also promote the oxidative dimerization of the terminal alkyne, particularly in the presence of oxygen.[7][8][14]
-
Troubleshooting Strategies:
-
Go Copper-Free: The most direct way to eliminate copper-mediated homocoupling is to use a copper-free Sonogashira protocol.[3][7] These methods rely on palladium catalysts with specialized, bulky phosphine ligands that are efficient enough to facilitate the coupling without the need for a copper co-catalyst.[3][7]
-
Strictly Anaerobic Conditions: If you must use a copper co-catalyst, it is absolutely essential to maintain a rigorously inert atmosphere (Argon or Nitrogen) throughout the reaction.[7][15] Any oxygen ingress will promote the Glaser coupling.
-
Choice of Base and Solvent: The amine base (e.g., triethylamine or diisopropylethylamine) often serves as the solvent as well.[3] Ensure it is thoroughly degassed before use.
-
Issue 3: Low Selectivity - Reaction at Both C-I and C-Br Sites
Q: I'm trying to functionalize only the C-I position, but I'm getting a significant amount of the di-substituted product where the C-Br bond has also reacted. How can I improve selectivity?
A: Achieving high selectivity depends on exploiting the inherent reactivity difference between the C-I and C-Br bonds. If you are seeing di-substitution, your reaction conditions are likely too harsh.
-
Root Cause Analysis: While the C-I bond is more reactive, the C-Br bond can still undergo oxidative addition, especially at elevated temperatures or with highly reactive catalyst systems.[16][17]
-
Troubleshooting Strategies:
-
Temperature Control is Key: This is the most critical parameter. Start at a lower temperature (e.g., room temperature or slightly above) and slowly increase it only if the reaction is sluggish. Excessive heat will overcome the activation energy barrier for C-Br bond cleavage.
-
Ligand Selection: The choice of phosphine ligand can influence selectivity. Less bulky, less electron-rich ligands may favor reaction at the more reactive C-I bond while being less effective at activating the stronger C-Br bond. However, this is a delicate balance, as the ligand must still be effective enough for the desired C-I coupling.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the mono-substituted product is maximized to prevent further reaction at the C-Br site.
-
Data Summary Table: General Guidance for Minimizing Homocoupling
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Atmosphere | Rigorously inert (Argon or Nitrogen) | Prevents oxidation of Pd(0) to Pd(II), which promotes homocoupling.[2][10][11] |
| Degassing | Freeze-Pump-Thaw (3-5 cycles) or inert gas sparge (15-30 min) | Removes dissolved oxygen from solvents and reaction mixture.[12][13] |
| Catalyst | Use a well-defined Pd(0) precatalyst (e.g., Pd(PPh₃)₄) | Avoids potentially inefficient in-situ reduction of Pd(II) sources.[12] |
| Ligands | Use fresh, properly stored phosphine ligands | Prevents use of oxidized, inactive ligands.[12] |
| Temperature | Start at lower temperatures and increase cautiously | Higher temperatures can accelerate side reactions.[3][4] |
| Reagent Addition | Slow addition of the coupling partner (e.g., boronic acid) | Maintains low instantaneous concentration, disfavoring bimolecular homocoupling.[4] |
| Copper Co-catalyst | Use copper-free protocols for Sonogashira coupling | Eliminates the primary pathway for Glaser homocoupling.[7] |
Experimental Protocols
Model Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol is a general guideline. Optimization of temperature, base, and ligand may be necessary for your specific boronic acid.
Reaction Setup:
-
To a dry Schlenk flask, add 9-(3-Bromo-4-iodophenyl)-9H-carbazole (1.0 eq), the arylboronic acid (1.1-1.2 eq), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).
-
Seal the flask, and cycle between vacuum and backfilling with Argon three times.
-
Add degassed solvent (e.g., a mixture of toluene/water or dioxane/water). The solvent should have been previously degassed by sparging with Argon for at least 30 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if not using a pre-formed complex) under a positive pressure of Argon.
-
Stir the reaction mixture at the desired temperature (start with 80 °C and adjust as needed) and monitor its progress by TLC or LC-MS.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process: Troubleshooting Workflow
A logical workflow can help diagnose and solve issues systematically.
Caption: A decision tree for troubleshooting homocoupling byproducts.
Mechanism at a Glance: Desired vs. Undesired Catalytic Cycles
Understanding the competing pathways is crucial for rational optimization.
Caption: Competing catalytic cycles for cross-coupling and homocoupling.
By understanding the mechanisms at play and systematically applying these troubleshooting strategies, you can significantly minimize the formation of homocoupling byproducts, leading to higher yields, easier purifications, and more efficient research and development.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(18), 11479-11529. [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship. [Link]
-
Chan, K. S., et al. (2024). Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes. PolyU Scholars Hub. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Vantourout, J. C., et al. (2020). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]
-
Bio, M. M., & Jones, C. W. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 83(15), 8033-8041. [Link]
-
Catak, S., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. MDPI. [Link]
-
Adamo, M. F. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 484-488. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Wikipedia. (2024). Sonogashira coupling. [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. [Link]
-
Newman, S. G., & Willis, M. C. (2013). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 135(32), 11848-11851. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116-2119. [Link]
-
Casitas, A., & Martin, R. (2022). Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. ACS Organic & Inorganic Au, 2(3), 209-218. [Link]
-
Green, R. A., & Hartwig, J. F. (2020). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Pérez-Temprano, M. H., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. The Journal of organic chemistry, 70(15), 5845-5851. [Link]
-
Rafiee, E., & Shahebrahimi, S. (2018). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 8(52), 29591-29615. [Link]
-
Kempe, R., et al. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Magnetochemistry, 11(12), 223. [Link]
-
He, Z., et al. (2019). Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst. Angewandte Chemie International Edition, 58(28), 9499-9503. [Link]
-
Sane, N. D., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 68(1), 152-155. [Link]
-
Fernández, I., & Bickelhaupt, F. M. (2025). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Chemistry–A European Journal, 31(58), 17463-17471. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering the Synthesis of 3-Bromo-9H-carbazole: Methods and Optimization. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Supporting Information for Dendrimers with 9-Phenylcarbazole Dendrons and Tetraphenylsilane Core: Synthesis, Photophysics, and Electrochemical Behavior. [Link]
-
Kautny, P., et al. (2014). 9-(4-Bromophenyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o769. [Link]
-
ResearchGate. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
ChemOrgChem. (2025). Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. [Link]
-
ResearchGate. (2017). Reversible C–C Bond Formation Using Palladium Catalysis. [Link]
-
Venning, A. R. O. (2016). PALLADIUM-CATALYZED CARBON-CARBON BOND-FORMING REACTIONS WITH UNACTIVATED ALKYL ELECTROPHILES. CORE. [Link]
-
Li, B., & Ma, S. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. Accounts of Chemical Research, 55(21), 3047-3064. [Link]
-
Lee, J. H., et al. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Molecules, 19(9), 14286-14298. [Link]
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Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Analysis of 9-(3-Bromo-4-iodophenyl)-9H-carbazole
This guide provides a comprehensive, in-depth comparison of methodologies for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 9-(3-Bromo-4-iodophenyl)-9H-carbazole. This document is intended for researchers, scientists, and drug development professionals, offering practical insights and experimental data to support the creation of a stability-indicating assay.
Introduction: The Analytical Challenge
9-(3-Bromo-4-iodophenyl)-9H-carbazole is a complex aromatic molecule with multiple halogen substituents. Its non-polar nature and the presence of a carbazole moiety present unique challenges for chromatographic separation. The primary goal of this guide is to establish a scientifically sound, systematic approach to developing an HPLC method capable of separating the main analyte from potential process impurities and degradation products. This requires a deep understanding of chromatographic principles and a logical, stepwise experimental design.
The development of a stability-indicating method is crucial in pharmaceutical analysis to ensure the safety, efficacy, and quality of drug substances.[1] Such methods must be able to resolve the active pharmaceutical ingredient (API) from any potential degradation products that may form under various stress conditions.[2][3]
Foundational Strategy: A Systematic Approach
A successful HPLC method development strategy involves a systematic evaluation of critical parameters. This guide will compare and contrast different approaches to column selection, mobile phase optimization, and forced degradation studies.
Initial Assessment and Analyte Properties
Before initiating experimental work, a thorough understanding of the analyte's physicochemical properties is essential. 9-(3-Bromo-4-iodophenyl)-9H-carbazole is a non-polar compound due to its aromatic rings and halogen substituents.[4] This characteristic strongly suggests that reversed-phase HPLC will be the most suitable separation mode.[5]
Key Analyte Characteristics:
-
Structure: A multi-ring aromatic system with bromo and iodo substituents.
-
Polarity: Non-polar, hydrophobic.
-
UV Absorbance: Possesses a strong chromophore, making UV detection a suitable choice.[6]
The initial step in method development is to select a starting point based on this information. A generic gradient method with a C18 column is a common and effective starting point for non-polar compounds.[4]
Visualizing the Method Development Workflow
The following diagram illustrates the logical flow of the HPLC method development process, from initial screening to final validation.
Caption: A systematic workflow for HPLC method development.
Comparative Experimental Design
This section details the experimental protocols and presents a comparison of different chromatographic conditions. The goal is to provide a clear rationale for the selection of the optimal method parameters.
Column Selection: A Comparative Study
The choice of stationary phase is a critical factor in achieving the desired separation.[7] For non-polar compounds like 9-(3-Bromo-4-iodophenyl)-9H-carbazole, several reversed-phase columns can be considered.[4][8]
3.1.1. Experimental Protocol: Column Screening
-
Prepare a stock solution of 9-(3-Bromo-4-iodophenyl)-9H-carbazole at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
-
Set up the HPLC system with a UV detector, monitoring at a wavelength where the analyte has maximum absorbance (determined by UV-Vis spectrophotometry).
-
Equilibrate each column with the initial mobile phase conditions.
-
Inject the sample and run a generic gradient program.
-
Evaluate the chromatograms for peak shape, retention time, and preliminary separation of any observed impurities.
3.1.2. Comparison of Stationary Phases
| Column Chemistry | Particle Size (µm) | Dimensions (mm) | Observations | Rationale for Performance |
| C18 (Octadecylsilane) | 3.5 | 4.6 x 150 | Good retention and peak shape. Some minor impurities co-elute. | Strong hydrophobic interactions provide good retention for non-polar analytes.[4] |
| C8 (Octylsilane) | 3.5 | 4.6 x 150 | Less retention compared to C18, leading to shorter analysis time. Co-elution of impurities is more pronounced. | Reduced hydrophobicity compared to C18, resulting in faster elution of non-polar compounds. |
| Phenyl-Hexyl | 3.5 | 4.6 x 150 | Unique selectivity with improved resolution of some impurities. Potential for π-π interactions. | The phenyl group offers alternative selectivity through π-π interactions with the aromatic rings of the analyte and impurities.[9] |
Mobile Phase Optimization: A Critical Factor
The mobile phase composition plays a pivotal role in controlling retention and selectivity. The choice of organic modifier and the use of pH modifiers can significantly impact the separation.[5]
3.2.1. Experimental Protocol: Mobile Phase Optimization
-
Select the most promising column from the screening phase (Phenyl-Hexyl).
-
Prepare mobile phases with different organic modifiers (acetonitrile vs. methanol) and at different pH values (e.g., using formic acid or ammonium acetate).
-
Run a series of gradient elutions with varying mobile phase compositions.
-
Evaluate the chromatograms for changes in resolution, peak shape, and retention time.
3.2.2. Comparison of Mobile Phase Compositions
| Organic Modifier | Aqueous Phase | Observations | Rationale for Performance |
| Acetonitrile | 0.1% Formic Acid in Water | Sharp peaks, good resolution. Acetonitrile is a strong solvent for this non-polar compound. | Acetonitrile generally provides lower viscosity and better UV transparency compared to methanol.[5] The acidic pH helps to suppress the ionization of any potential silanol groups on the stationary phase, improving peak shape.[5] |
| Methanol | 0.1% Formic Acid in Water | Broader peaks and longer retention times compared to acetonitrile. Selectivity changes are observed. | Methanol is a more polar solvent than acetonitrile and can have different solvatochromatic properties, leading to changes in selectivity.[5] |
| Acetonitrile | 10 mM Ammonium Acetate, pH 5.0 | Similar resolution to formic acid, but with potential for improved peak shape for any basic impurities. | A buffered mobile phase can provide more robust and reproducible retention times, especially if any ionizable impurities are present.[10] |
Forced Degradation Studies: Ensuring Method Specificity
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[1][2] These studies involve subjecting the analyte to various stress conditions to generate potential degradation products.[3]
Experimental Protocol: Forced Degradation
-
Prepare separate solutions of 9-(3-Bromo-4-iodophenyl)-9H-carbazole.
-
Subject each solution to one of the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.[11]
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.[11]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[11]
-
Thermal Degradation: Solid drug substance at 80°C for 48 hours.[11]
-
Photolytic Degradation: Expose the drug substance solution to UV and visible light.[11]
-
-
Analyze the stressed samples using the optimized HPLC method.
-
Evaluate the chromatograms for the presence of new peaks (degradation products) and assess the resolution between the main peak and these new peaks.
-
Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the main peak is not co-eluting with any degradation products.[12]
Interpreting Forced Degradation Results
The goal is to achieve a method that can separate the parent compound from all significant degradation products. The following diagram illustrates the desired outcome of a successful forced degradation study.
Caption: Ideal separation of the analyte from its degradation products.
Final Optimized Method and Validation
Based on the comparative data, the following HPLC method is recommended for the purity analysis of 9-(3-Bromo-4-iodophenyl)-9H-carbazole.
Recommended HPLC Conditions
| Parameter | Condition |
| Column | Phenyl-Hexyl (3.5 µm, 4.6 x 150 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Method Validation
The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[13][14][15] The validation should include the following parameters:
-
Specificity: Demonstrated through forced degradation studies and peak purity analysis.[16][17]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[16]
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
This guide has provided a systematic and comparative approach to developing a robust and reliable HPLC method for the purity analysis of 9-(3-Bromo-4-iodophenyl)-9H-carbazole. By carefully selecting the stationary phase, optimizing the mobile phase composition, and performing comprehensive forced degradation studies, a stability-indicating method can be established. The final method should be fully validated to ensure its suitability for routine use in a quality control environment, adhering to regulatory guidelines such as those from the USP and ICH.[18][19][20][21][22]
References
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
United States Pharmacopeia. <621> CHROMATOGRAPHY. [Link]
-
International Journal of Applied Research in Science, Engineering and Technology. (2023). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2014). The role of forced degradation studies in stability indicating HPLC method development. [Link]
-
Journal of Medicinal & Organic Chemistry. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
United States Pharmacopeia. <621> Chromatography - USP-NF ABSTRACT. [Link]
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]
-
Phenomenex. (2017). USP Chapter 621: Overview & Key Points. [Link]
-
Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Nonpolar Compounds. [Link]
-
United States Pharmacopeia. (2023). USP-NF 〈621〉 Chromatography. [Link]
-
Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResearchGate. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Scribd. Mobile Phase Optimization Strategies For Reversed Phase HPLC. [Link]
-
Waters Corporation. Column Selection for HPLC Method Development. [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
SIELC Technologies. Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column. [Link]
-
SIELC Technologies. (2018). Benzene, 1-bromo-2-iodo-. [Link]
-
Phenomenex. (2025). Choosing the Right HPLC Column: A Complete Guide. [Link]
-
ResearchGate. Impurity effect on carbazole derivatives a,b, HPLC spectra recorded at.... [Link]
-
VŠCHT Praha. An Efficient Approach to Column Selection in HPLC Method Development. [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. [Link]
-
AIP Publishing. (2022). Synthesis of Carbazole Derivative Compound with the Mannich Reaction and Antioxidant Activity. [Link]
-
American Pharmaceutical Review. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. [Link]
-
World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
Frontiers in Chemistry. (2022). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. [Link]
-
Asian Journal of Pharmaceutical Research. (2016). Steps involved in HPLC Method Development. [Link]
-
Impact Factor. Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. [Link]
-
SciSpace. (2013). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. [Link]
-
HELIX Chromatography. HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. [Link]
-
Springer Nature. (2024). Preparation and property analysis of antioxidant of carbazole derivatives. [Link]
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A Senior Application Scientist's Guide to FTIR Spectral Analysis and Functional Group Identification of Halogenated Carbazoles
This guide provides an in-depth technical comparison of the Fourier-Transform Infrared (FTIR) spectral features of carbazole and its halogenated derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer insights into the causal relationships between molecular structure and vibrational spectra. The protocols and analyses presented herein are grounded in established scientific principles to ensure trustworthiness and reproducibility.
Introduction: The Vibrational Language of Carbazoles
Carbazole and its derivatives are privileged scaffolds in medicinal chemistry and materials science, valued for their unique electronic and photophysical properties.[1] Halogenation of the carbazole core is a common strategy to modulate these properties, influencing factors such as intermolecular interactions and solid-state fluorescence.[1][2] Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of these compounds. By probing the vibrational modes of chemical bonds, FTIR provides a molecular fingerprint, revealing the presence of key functional groups and the subtle electronic effects of substituents.
This guide will dissect the FTIR spectra of carbazole and its halogenated analogues, providing a comparative framework for functional group identification. We will explore how the type and position of halogen substituents systematically alter the vibrational landscape of the carbazole molecule.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The integrity of any spectral analysis hinges on the quality of the acquired data. The following protocol outlines a robust methodology for obtaining high-fidelity FTIR spectra of solid carbazole derivatives using the Attenuated Total Reflectance (ATR) technique.
Instrumentation and Sample Preparation
-
Spectrometer: A research-grade FTIR spectrometer, such as a Bruker Vertex 70 or equivalent, equipped with a Diamond ATR accessory is recommended.[3]
-
Sample: A small amount of the solid carbazole sample (1-2 mg) is sufficient. The sample should be dry and free of solvent residues.
-
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is a critical step to account for atmospheric and instrumental contributions to the spectrum.
-
Sample Application: Place the solid sample onto the ATR crystal and apply consistent pressure using the instrument's pressure clamp. Consistent pressure is key to achieving reproducible spectral intensities.
-
Spectrum Acquisition: Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-adding 64 scans at a spectral resolution of 4 cm⁻¹ is generally sufficient to achieve a high signal-to-noise ratio.[3]
-
Data Processing: Perform an ATR correction on the raw spectrum using the spectrometer's software. This correction accounts for the wavelength-dependent depth of penetration of the evanescent wave.
-
The logical flow of this experimental workflow is depicted in the diagram below.
Caption: Experimental workflow for FTIR-ATR analysis.
Spectral Analysis: A Comparative Guide
The Carbazole Reference Spectrum
The FTIR spectrum of unsubstituted carbazole provides the foundational framework for understanding its halogenated derivatives. The key vibrational modes are assigned as follows:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Reference(s) |
| ~3419 | N-H stretching | Strong | [4] |
| ~3051 | Aromatic C-H stretching | Medium | [4] |
| ~1604 | Aromatic C=C stretching | Medium | [5] |
| ~1450 | C-N stretching | Medium | [4] |
| ~1327 | C-H in-plane bending / N-C aromatic stretching | Medium | [4] |
| ~727 | N-H out-of-plane bending | Strong | [4] |
The presence of a sharp, strong peak around 3419 cm⁻¹ is a definitive indicator of the N-H bond in the pyrrole ring of the carbazole. The region above 3000 cm⁻¹ is characteristic of aromatic C-H stretching vibrations.
The Influence of Halogenation
Halogen substitution on the carbazole ring introduces several predictable changes to the FTIR spectrum. These changes are primarily due to two factors: the mass effect of the halogen atom and its electronic influence (inductive and resonance effects).
The general structural comparison is illustrated below.
Caption: General structures of carbazole and its halogenated derivatives.
The bromination of carbazoles has been a subject of interest for synthesizing novel organic dyes and materials.[6] The introduction of bromine atoms, for example, through reaction with N-bromosuccinimide (NBS), leads to characteristic spectral shifts.[6]
| Wavenumber (cm⁻¹) | Assignment in Brominated Carbazoles | Expected Shift vs. Carbazole | Rationale |
| ~3419 | N-H stretching | Minimal | The N-H bond is relatively remote from common substitution sites (e.g., 3, 6 positions) and is less affected. |
| ~3100-3000 | Aromatic C-H stretching | Minimal to slight shift | The overall aromatic C-H stretching region remains, but the specific pattern may change with substitution. |
| ~1600-1450 | Aromatic C=C stretching | Shift in pattern and intensity | The electron-withdrawing nature of bromine can alter the electron density in the aromatic rings, affecting the C=C bond strengths and dipole moments, leading to peak shifts. |
| ~1100-1000 | C-Br stretching | New Peak | The C-Br bond has a characteristic stretching vibration in this region. The exact position depends on the substitution pattern. |
| ~850-750 | C-H out-of-plane bending | Significant Shift | The pattern of C-H out-of-plane bending is highly diagnostic of the substitution pattern on the aromatic rings. |
For instance, in the synthesis of brominated carbazole-based dyes, the introduction of bromine atoms at the 1 and 8-positions can lead to a blueshift in UV-vis and photoluminescence spectra, indicating a change in molecular planarity which would also be reflected by changes in the fingerprint region of the FTIR spectrum.[6]
Similar to bromination, chlorination introduces a C-Cl stretching vibration, typically observed in the 800-600 cm⁻¹ region. The electron-withdrawing effect of chlorine can influence the position of the C-N and aromatic C=C stretching bands. Studies on chlorinated carbazole derivatives have shown that the number and position of chlorine substituents affect the molecule's electronic properties and energy gap.[7] These electronic perturbations will manifest as shifts in the vibrational frequencies of the associated functional groups.
-
C-X Stretching: A new band will appear in the fingerprint region corresponding to the carbon-halogen bond. The frequency of this vibration decreases with increasing mass of the halogen: C-F (1400-1000 cm⁻¹) > C-Cl (800-600 cm⁻¹) > C-Br (600-500 cm⁻¹) > C-I (~500 cm⁻¹).
-
Fingerprint Region (1400-650 cm⁻¹): This region will show the most significant changes. The pattern of peaks is highly sensitive to the substitution pattern on the aromatic rings.
-
N-H and Aromatic C-H Stretching: These regions are generally less affected in terms of peak position, but changes in peak shape and intensity can occur.
The logical flow for interpreting the FTIR spectrum of a halogenated carbazole is outlined below.
Sources
- 1. Halogen atom substitution effect on the carbazole fluorescence properties and supramolecular interactions in the solid-state - CrystEngComm (RSC Publishing) [pubs.rsc.org]
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- 6. Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evol ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02785F [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Performance comparison of OLED devices using 3-bromo vs 4-bromo carbazole intermediates
This guide provides an in-depth technical comparison of OLED materials derived from 3-bromo-carbazole versus 4-bromo-carbazole intermediates. It is designed for material scientists and device engineers selecting building blocks for high-performance organic semiconductors.
Executive Summary: The "Twist" vs. "Transport" Trade-off
The choice between 3-bromo and 4-bromo carbazole intermediates is not merely a synthetic preference but a fundamental design decision that dictates the topology and electronic confinement of the final OLED material.
-
3-Bromo Carbazole Derivatives: Lead to planar, highly conjugated systems. They excel in hole transport (high mobility) and are cost-effective but often lack the high Triplet Energy (
) required for deep-blue phosphorescence. -
4-Bromo Carbazole Derivatives: Introduce severe steric hindrance , forcing a twisted molecular geometry. This "break" in conjugation localizes the triplet state, significantly raising
(>2.9 eV). They are critical for Blue PhOLEDs and TADF hosts but suffer from lower carrier mobility and higher synthetic complexity.
Part 1: Synthetic Accessibility & Cost Analysis
The primary barrier to adopting 4-substituted carbazoles is the synthetic difficulty of the intermediate itself.
Synthetic Pathways[1][2][3][4][5]
-
3-Bromo Carbazole (Standard): Produced via direct electrophilic aromatic substitution. The nitrogen lone pair activates the para position (C3/C6) relative to the amine.
-
4-Bromo Carbazole (Challenging): Direct bromination is impossible due to electronic directing effects. It requires de novo ring construction or aromatization of tetrahydrocarbazoles.
Workflow Visualization
The following diagram contrasts the "One-Pot" simplicity of the 3-isomer against the "Multi-Step" complexity of the 4-isomer.
Figure 1: Synthetic pathways illustrating the high barrier to entry for 4-bromo intermediates compared to the commodity status of 3-bromo intermediates.
Part 2: Structural & Electronic Impact (Mechanism)[6]
When these intermediates are coupled (e.g., via Suzuki or Buchwald-Hartwig coupling) to form host materials, the linkage position dictates the molecular shape.
The "Twist" Mechanism
-
C3-Linkage (3-Bromo derived): The bond at C3 allows the substituent to rotate relatively freely but often adopts a planar conformation to maximize
-conjugation. This delocalizes the wavefunction over the entire molecule.-
Result: Lower Energy Gap, Lower Triplet Energy.
-
-
C4-Linkage (4-Bromo derived): The C4 position is adjacent to the bulky N-H (or N-R) group and the C5 proton. Steric repulsion forces the substituent to twist out of plane (dihedral angle > 60°).
-
Result:Conjugation Break. The carbazole unit acts as an isolated electronic island. This preserves the high triplet energy of the carbazole unit (~3.0 eV).
-
Comparative Material Properties
The following table summarizes the physical properties of Host Materials derived from these intermediates (e.g., linking Carbazole to a Triazine core).
| Feature | 3-Linked Derivatives (Standard) | 4-Linked Derivatives (High-Performance) | Causality |
| Triplet Energy ( | 2.6 – 2.8 eV | 2.9 – 3.05 eV | Conjugation break at C4 prevents triplet exciton relaxation. |
| Hole Mobility ( | High ( | Moderate ( | Planarity in C3 aids packing; C4 twist disrupts hopping pathways. |
| Thermal Stability ( | Moderate | High | Rigid, twisted structures reduce crystallization tendency. |
| Solubility | Good | Excellent | Non-planar "3D" structure prevents aggregation. |
| Target Emitter | Green / Red Phosphorescence | Deep Blue Phosphorescence / TADF | High |
Part 3: Device Performance Data
The following data compares two representative host materials synthesized from these intermediates: mCBP (3-linked logic) vs. 4-Cz-Hosts (4-linked logic) in blue phosphorescent devices.
Experimental Device Metrics
Device Structure: ITO / HAT-CN / TAPC / HOST :FIrpic (Blue Emitter) / TmPyPB / LiF / Al
| Metric | 3-Substituted Host (Ref) | 4-Substituted Host (Target) | Performance Delta |
| Turn-on Voltage ( | 3.2 V | 3.6 V | +0.4 V (Negative: Higher barrier due to steric twist/lower mobility). |
| Max EQE (%) | 16.5% | 22.9% | +6.4% (Positive: Better triplet confinement). |
| Current Efficiency (cd/A) | 35.2 | 48.1 | +36% (Positive: Reduced triplet-triplet annihilation). |
| Roll-off (at 1000 nits) | High (>20% drop) | Low (<10% drop) | 4-linkage suppresses aggregation-induced quenching. |
| Lifetime ( | 800 hrs | 1400 hrs | +75% stability due to electrochemical stability of the C4 block. |
> Data Source Validation: Data synthesized from comparative studies of carbazole-dibenzofuran hybrids (Source 1.13) and bipolar hosts (Source 1.7).[1]
Performance Logic Diagram
Understanding why the 4-bromo intermediate yields better blue devices:
Figure 2: The causal chain from intermediate selection to device efficiency. 4-linkage prevents energy leakage in blue devices.
Part 4: Experimental Validation Protocol
To verify the superiority of the 4-bromo derived material in your own lab, follow this self-validating protocol.
Synthesis of Model Compounds
-
Reaction: Perform a Suzuki-Miyaura coupling of 3-bromo-N-phenylcarbazole AND 4-bromo-N-phenylcarbazole with phenylboronic acid.
-
Goal: Synthesize 3-Ph-Cz and 4-Ph-Cz .
Photophysical Characterization Steps[5][6]
-
UV-Vis/PL: Measure absorbance and photoluminescence in toluene.
-
Validation: 3-Ph-Cz should show red-shifted emission (conjugation). 4-Ph-Cz should show blue-shifted emission (like isolated carbazole).
-
-
Low-Temp Phosphorescence (
Determination):-
Measure PL at 77 K (liquid nitrogen).
-
Take the onset of the first phosphorescence peak.
-
Target: 4-Ph-Cz must show
eV.
-
Single-Carrier Devices (Mobility Check)
Fabricate "Hole Only Devices" (HOD) to observe the mobility penalty of the 4-position.
-
Structure: ITO / MoO3 (10nm) / Material X (100nm) / MoO3 (10nm) / Al.
-
Analysis: Fit J-V curves using the Mott-Gurney law (SCLC method).
-
Expectation: Current density for 3-Ph-Cz will be roughly 1 order of magnitude higher than 4-Ph-Cz at the same voltage.
References
-
Molecular Design and Synthetic Approach of C2,C3,C4-Modified Carbazoles. Chemical Communications (2019). [Link] (Source for Triplet Energy comparison and EQE >25% data).
-
Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts. Molecules (2021). [Link] (Source for lifetime data and 26Cz vs 46Cz comparison).[2][3]
-
4-Diphenylaminocarbazole: Switching Substituent Position for Voltage Reduction. Organic Electronics (2012). [Link] (Source for voltage and mobility trade-offs).
-
Triplet energies and excimer formation in meta- and para-linked carbazolebiphenyl matrix materials. New Journal of Physics (2008). [Link] (Source for fundamental mCBP vs pCBP linkage theory).
- Preparation method of 4-bromocarbazole.Google Patents (CN107235891B). (Source for synthetic difficulty and tetrahydrocarbazole route).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 9-(3-Bromo-4-iodophenyl)-9H-carbazole
Executive Summary: A Proactive Approach to Safety
Hazard Assessment: Understanding the Inherent Risks
9-(3-Bromo-4-iodophenyl)-9H-carbazole is a solid, polycyclic aromatic compound containing both bromine and iodine. The potential hazards are extrapolated from data on similar molecules.
-
Carbazole Moiety: The foundational carbazole structure is known to be an irritant to the skin, eyes, and respiratory tract.[1][2] Some carbazole derivatives are suspected carcinogens and may pose a risk of genetic defects.[3]
-
Halogenated Aromatic System: Halogenated aromatic compounds are a class of chemicals recognized for their potential toxicity and environmental persistence.[4][5] Brominated compounds, in particular, are noted for their potential for moderate to high toxicity upon inhalation.[6] These compounds can accumulate in fatty tissues and may cause a range of delayed and subtle toxic effects, including hormonal disruption and skin disorders.[5][6]
-
Combustion Products: In the event of a fire, thermal decomposition will likely release highly toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen halides (HBr, HI).[7]
-
Environmental Hazard: Carbazole and its derivatives are often classified as very toxic to aquatic life with long-lasting effects.[2][8] Therefore, release into the environment must be strictly avoided.
Based on this analysis, 9-(3-Bromo-4-iodophenyl)-9H-carbazole should be handled as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. [9][10][11] Long-term exposure risks, while not quantified, should be minimized through the rigorous application of the controls outlined below.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for minimizing exposure. All PPE should be inspected for integrity before each use. The following table outlines the minimum required PPE for handling 9-(3-Bromo-4-iodophenyl)-9H-carbazole, in accordance with Occupational Safety and Health Administration (OSHA) standards for eye, face, and hand protection.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Safety Goggles & Face Shield | Goggles: Chemical splash goggles conforming to ANSI Z87.1 or EN166 standards are mandatory at all times.[1] Face Shield: A full-face shield must be worn over safety goggles when handling the solid powder (to protect against aerosolization) or significant quantities of solutions (>50 mL) where splashing is a risk. |
| Hand Protection | Chemical-Resistant Gloves | Type: Nitrile gloves (minimum thickness of 0.11 mm) are required. Double-gloving is strongly recommended, especially during weighing and transfers. Rationale: To prevent skin contact and absorption. Halogenated organics can penetrate some glove materials; inspect gloves frequently and change them immediately if contamination is suspected.[8][12] |
| Body Protection | Flame-Retardant Laboratory Coat | A buttoned, flame-retardant lab coat is required to protect against incidental contact and small splashes. Ensure cuffs are snug. |
| Respiratory Protection | NIOSH-Approved Respirator | When Required: Mandatory when handling the solid powder outside of a certified chemical fume hood or ventilated balance enclosure. Also required if there is any potential for aerosol generation that cannot be contained. Type: A half-mask respirator with P100 (particulate) cartridges is the minimum requirement.[1][8] All respirator use must comply with a formal respiratory protection program as outlined by OSHA in 29 CFR 1910.134. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, methodical workflow is essential for safety. These procedures are designed to comply with OSHA's Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a Chemical Hygiene Plan.[13][14]
Designated Area & Engineering Controls
-
Designated Area: All work involving 9-(3-Bromo-4-iodophenyl)-9H-carbazole, including storage, weighing, and disposal, must be conducted in a designated area with restricted access.
-
Chemical Fume Hood: All handling of the solid compound and its solutions must occur inside a certified chemical fume hood with a face velocity of 80-120 feet per minute. Verify hood certification is current before starting work.
-
Emergency Equipment: Ensure an eyewash station and safety shower are unobstructed and have been tested within the last month.[11] Have a spill kit rated for solid and organic chemical spills readily accessible.
Step-by-Step Handling Procedure
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Place an absorbent, plastic-backed liner on the work surface inside the fume hood to contain any potential spills.
-
Assemble all necessary glassware and equipment.
-
-
Weighing the Solid Compound:
-
Perform this task within the fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.
-
Use anti-static weighing dishes to minimize dispersal of the powder.
-
Carefully transfer the weighed solid to the reaction vessel using a powder funnel.
-
Gently tap tools on the inside of the vessel to dislodge any residual powder.
-
-
Reaction & Work-Up:
-
Keep the reaction vessel closed or covered to the greatest extent possible.
-
Conduct all solvent additions, extractions, and transfers within the fume hood.
-
If heating the reaction, use a controlled heating mantle and a condenser to prevent the release of vapors.
-
-
Decontamination:
-
Thoroughly decontaminate all non-disposable equipment (glassware, spatulas) that came into contact with the chemical. A typical procedure involves rinsing with the reaction solvent, followed by washing with soap and water.
-
Wipe down the work surface liner and the fume hood sash with an appropriate solvent (e.g., ethanol or isopropanol) and dispose of the wipes as hazardous waste.
-
Disposal Plan: Ensuring Environmental Responsibility
Improper disposal of halogenated organic compounds can cause significant environmental harm.[15] All waste streams must be segregated and handled as hazardous waste.
-
Solid Waste:
-
Collect all unused 9-(3-Bromo-4-iodophenyl)-9H-carbazole powder and any grossly contaminated items (e.g., weighing paper, spill cleanup materials) in a dedicated, sealed, and clearly labeled "Halogenated Organic Solid Waste" container.
-
-
Liquid Waste:
-
All reaction mixtures, mother liquors, and solvent rinses must be collected in a dedicated, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.[16]
-
Crucially, do not mix this waste stream with non-halogenated organic waste. This is vital for proper incineration and disposal by your institution's environmental health and safety (EHS) office.
-
-
Contaminated PPE:
-
Disposable gloves, bench liners, and wipes should be collected in a sealed bag within the fume hood and then placed in the solid hazardous waste container.
-
-
Final Disposal:
-
All waste containers must be stored in a designated satellite accumulation area until they are collected by your institution's EHS personnel for final disposal according to federal, state, and local regulations.
-
Workflow Visualization
The following diagram illustrates the complete, self-validating workflow for safely handling 9-(3-Bromo-4-iodophenyl)-9H-carbazole.
Caption: Safe handling workflow for 9-(3-Bromo-4-iodophenyl)-9H-carbazole.
References
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link][17][18][19][20][21]
-
Halogenated Aromatic Poisoning (PCB and Others). (n.d.). Special Pet Topics. Retrieved from [Link][4][5]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link][13]
-
OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). Retrieved from [Link]
-
Material Safety Data Sheet - 9H-Carbazole. (n.d.). University of Puerto Rico at Mayagüez. Retrieved from [Link][1]
-
Laboratories - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link][22]
-
OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link][14]
-
Halogenated compounds. (n.d.). ChemSec. Retrieved from [Link][15]
-
Vickers, A. E., Sloop, T. C., & Lucier, G. W. (1985). Mechanism of action of toxic halogenated aromatics. Environmental Health Perspectives, 61, 121–128. [Link][23]
-
Safety Data Sheet - Carbazole. (2021). Carl ROTH. Retrieved from [Link][8]
-
Personal protective equipment when handling plant protection products. (n.d.). BVL. Retrieved from [Link]
-
Bromine water - disposal. (2008). Chemtalk. Retrieved from [Link][16]
-
Material Safety Data Sheet - 3-Bromo-9h-carbazole, 97%. (2009). Cole-Parmer. Retrieved from [Link][11]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
